molecular formula C14H22N2S B11789952 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine

Katalognummer: B11789952
Molekulargewicht: 250.41 g/mol
InChI-Schlüssel: OFHVAJAKKIULNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a chemical compound that features a pyridine ring substituted with a tert-butylthio group, a methyl group, and a pyrrolidinyl group

Vorbereitungsmethoden

The synthesis of 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyridine ring.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction involving pyrrolidine and a suitable leaving group on the pyridine ring.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio or pyrrolidinyl groups can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine include:

    5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine: This compound has a similar structure but with a different position of the methyl group.

    5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine: This compound lacks the methyl group, which may affect its reactivity and applications.

Eigenschaften

Molekularformel

C14H22N2S

Molekulargewicht

250.41 g/mol

IUPAC-Name

5-tert-butylsulfanyl-3-methyl-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C14H22N2S/c1-11-9-12(17-14(2,3)4)10-15-13(11)16-7-5-6-8-16/h9-10H,5-8H2,1-4H3

InChI-Schlüssel

OFHVAJAKKIULNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1N2CCCC2)SC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.